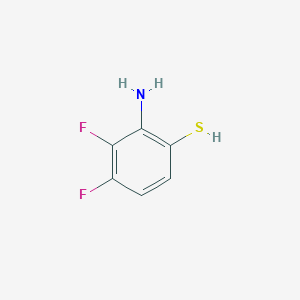

2-Amino-3,4-difluorobenzenethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3,4-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. ADFBT is a thiol derivative of 2,3-difluoroaniline, and it is widely used in scientific research for its ability to interact with various biological molecules.

Mechanism of Action

2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups. The thiol groups in biological molecules, such as proteins and enzymes, are essential for their function. 2-Amino-3,4-difluorobenzenethiol can react with these thiol groups and modify the structure and function of the biological molecules. This interaction can lead to the inhibition or activation of the biological molecules, depending on the specific molecule and the site of interaction.

Biochemical and Physiological Effects

2-Amino-3,4-difluorobenzenethiol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, which is essential for the function of the nervous system. 2-Amino-3,4-difluorobenzenethiol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. It also has a high selectivity for thiol groups, making it a useful tool for the detection and modification of thiol-containing biomolecules. However, 2-Amino-3,4-difluorobenzenethiol also has some limitations. Its reactivity with thiol groups can lead to the modification of non-targeted molecules, leading to potential off-target effects. Additionally, the use of 2-Amino-3,4-difluorobenzenethiol in biological samples can be challenging due to its low solubility in water.

Future Directions

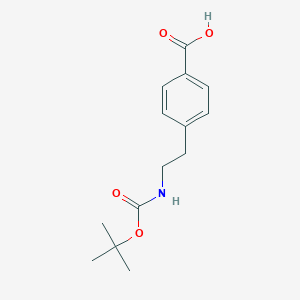

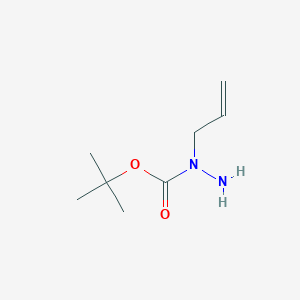

There are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research. One potential direction is the development of new fluorescent probes for the detection of thiol-containing biomolecules. 2-Amino-3,4-difluorobenzenethiol can serve as a starting point for the synthesis of new compounds with improved properties, such as higher selectivity and sensitivity. Another direction is the development of new metal complexes for catalysis. 2-Amino-3,4-difluorobenzenethiol can be used as a ligand for the synthesis of new metal complexes with improved catalytic activity. Finally, 2-Amino-3,4-difluorobenzenethiol can be used as a building block for the synthesis of new organic compounds with potential biological activity.

Conclusion

In conclusion, 2-Amino-3,4-difluorobenzenethiol is a thiol derivative of 2,3-difluoroaniline that has gained significant attention in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe, ligand, and building block for the synthesis of various organic compounds. 2-Amino-3,4-difluorobenzenethiol interacts with biological molecules through the formation of covalent bonds with thiol groups, leading to various biochemical and physiological effects. While 2-Amino-3,4-difluorobenzenethiol has several advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the use of 2-Amino-3,4-difluorobenzenethiol in scientific research, including the development of new fluorescent probes, metal complexes, and organic compounds.

Synthesis Methods

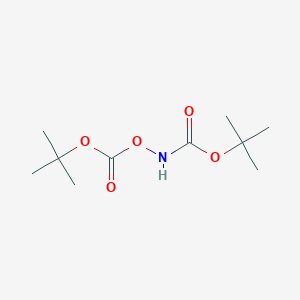

2-Amino-3,4-difluorobenzenethiol can be synthesized using various methods, including the reaction of 2,3-difluoroaniline with thiourea, followed by the addition of hydrochloric acid and sodium hydrosulfide. Another method involves the reaction of 2,3-difluoroaniline with carbon disulfide and sodium hydroxide, followed by the addition of hydrochloric acid and sodium hydrosulfide. These methods result in the formation of 2-Amino-3,4-difluorobenzenethiol as a yellow crystalline solid.

Scientific Research Applications

2-Amino-3,4-difluorobenzenethiol has been extensively used in scientific research due to its ability to interact with various biological molecules. It has been used as a fluorescent probe for the detection of thiols, such as glutathione, in biological samples. 2-Amino-3,4-difluorobenzenethiol has also been used as a ligand in the synthesis of metal complexes for the development of new catalysts. Furthermore, it has been used as a building block for the synthesis of various organic compounds.

properties

CAS RN |

131105-92-5 |

|---|---|

Product Name |

2-Amino-3,4-difluorobenzenethiol |

Molecular Formula |

C6H5F2NS |

Molecular Weight |

161.17 g/mol |

IUPAC Name |

2-amino-3,4-difluorobenzenethiol |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |

InChI Key |

NAHBKMLDMIVFNJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1F)F)N)S |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)S |

synonyms |

Benzenethiol, 2-amino-3,4-difluoro- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)